molecular formula C12H12N2O9S2 B593710 Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt CAS No. 139767-85-4

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt

Cat. No.: B593710
CAS No.: 139767-85-4
M. Wt: 392.353
InChI Key: PFBINBGMVFPGBG-UHFFFAOYSA-N
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Description

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt is a complex organic compound with the molecular formula C12H12N2O9S2K2. This compound is notable for its unique structure, which includes a pyrazolinone ring substituted with a carboxylate group and a disulfophenyl group. The presence of dipotassium ions enhances its solubility in water, making it useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt typically involves a multi-step process:

    Formation of the Pyrazolinone Core: The initial step involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolinone core.

    Introduction of the Disulfophenyl Group: The pyrazolinone intermediate is then reacted with 2,5-disulfobenzene diazonium salt under acidic conditions to introduce the disulfophenyl group.

    Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide in the presence of a base to form the carboxylate group.

    Neutralization and Salt Formation: Finally, the compound is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the initial condensation and subsequent reactions.

    Continuous Flow Systems: Employing continuous flow systems for carboxylation and neutralization to enhance efficiency and yield.

    Purification: The final product is purified using crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the disulfophenyl group to a thiophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium hydroxide for neutralization and substitution reactions.

Major Products

    Sulfonic Acid Derivatives: From oxidation reactions.

    Thiophenyl Derivatives: From reduction reactions.

    Functionalized Pyrazolinones: From substitution reactions.

Scientific Research Applications

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, altering their activity.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-carboxylate-[1-(2-sulfophenyl)]-2-pyrazolin-5-one dipotassium salt
  • Ethyl 3-carboxylate-[1-(2,4-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt

Uniqueness

Ethyl 3-carboxylate-[1-(2.5-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt is unique due to the specific positioning of the disulfophenyl group, which imparts distinct chemical and physical properties, such as enhanced solubility and specific reactivity patterns.

This detailed overview provides a comprehensive understanding of Ethyl 3-carboxylate-[1-(25-disulfophenyl)]-2-pyrazolin-5-one dipotassium salt, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

139767-85-4

Molecular Formula

C12H12N2O9S2

Molecular Weight

392.353

IUPAC Name

2-(3-ethoxycarbonyl-5-oxo-4H-pyrazol-1-yl)benzene-1,4-disulfonic acid

InChI

InChI=1S/C12H12N2O9S2/c1-2-23-12(16)8-6-11(15)14(13-8)9-5-7(24(17,18)19)3-4-10(9)25(20,21)22/h3-5H,2,6H2,1H3,(H,17,18,19)(H,20,21,22)

InChI Key

PFBINBGMVFPGBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C1)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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